

Technical Support Center: Optimizing Capso Buffer for Basic Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Capso

Cat. No.: B1225162

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **Capso** (3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid) buffer for applications involving basic proteins.

Frequently Asked Questions (FAQs)

Q1: What is **Capso** buffer and what are its primary applications?

Capso is a zwitterionic biological buffer commonly used in various biochemical and molecular biology applications.^[1] It is particularly useful for experiments requiring a buffer system in the alkaline pH range.^[2] Key applications include:

- Western Blotting and Immunoblotting: **Capso** is frequently used in transfer buffers for the electrotransfer of proteins from polyacrylamide gels to membranes like PVDF or nitrocellulose.^{[1][3]}
- Protein Purification: It can be employed in lysis buffers and chromatography buffers for purifying proteins, especially membrane proteins and those that are stable at higher pH.^[2]
- Enzyme Assays: Its low metal-binding constants make it suitable for studying metal-dependent enzymes.

Q2: What is the effective pH range of **Capso** buffer?

Capso has a pKa of 9.6 (at 25°C) and an effective buffering range of pH 8.9 to 10.3. This makes it an excellent choice for maintaining a stable, alkaline environment.

Q3: Why is **Capso** buffer a good choice for basic proteins?

Basic proteins have a high isoelectric point (pI), meaning they carry a net positive charge at neutral pH. To ensure these proteins have a net negative charge, which is often required for techniques like SDS-PAGE and western blot transfer, a buffer with a pH significantly above their pI is necessary. The alkaline buffering range of **Capso** makes it well-suited for this purpose. Using a high-pH buffer like **Capso** for the electrotransfer of strongly basic proteins can lead to a more complete transfer from the gel to the membrane.

Q4: How does **Capso** differ from Caps buffer?

While both are cyclohexylamine-based sulfonic acid buffers, **Capso** and Caps have different pKa values and buffering ranges. **Capso** has a pKa of 9.6 and a buffer range of 8.9-10.3, whereas Caps has a pKa of 10.4 and a buffer range of 9.7-11.1. The presence of a hydroxyl group in **Capso**'s structure increases its hydrophilicity compared to Caps.

Buffer Properties Comparison

For easy comparison, the table below summarizes the key properties of **Capso** and other commonly used biological buffers.

Buffer	pKa (at 25°C)	Useful pH Range	Molecular Weight (g/mol)	Notes
Capso	9.6	8.9 - 10.3	237.32	Good for high pH applications, especially with basic proteins.
Caps	10.4	9.7 - 11.1	221.32	Useful for very high pH experiments.
AMPSO	9.0	8.3 - 9.7	229.29	An alternative for alkaline conditions, sometimes used for large protein transfer.
CHES	9.3	8.6 - 10.0	207.29	Another option for buffering in the alkaline range.
Tris	8.1	7.2 - 9.0	121.14	Commonly used, but its pH is temperature-dependent.

Troubleshooting Guide

Problem 1: My basic protein precipitates when I put it in **Capso** buffer.

- Possible Cause: The pH of your **Capso** buffer may be too close to the isoelectric point (pI) of your protein. At the pI, a protein has no net charge and is often least soluble, leading to aggregation and precipitation.
- Solution:

- Adjust the pH: Ensure the pH of your **Capso** buffer is at least 1 to 2 pH units away from the pI of your protein. For a basic protein, you would typically want the pH to be above the pI.
- Increase Ionic Strength: Low salt concentrations can sometimes lead to protein aggregation. Try increasing the NaCl concentration in your buffer to 150 mM or higher to improve solubility.
- Add Stabilizing Agents: Incorporating additives like glycerol (5-20%) or non-ionic detergents can help to prevent aggregation.

Problem 2: Poor protein transfer during Western blotting for a high pI protein.

- Possible Cause: The transfer buffer pH may not be optimal to ensure a sufficient negative charge on your basic protein for efficient migration out of the gel. The standard Tris-Glycine buffer (pH ~8.3) can be inefficient for strongly basic proteins.
- Solution:
 - Use a High-pH Transfer Buffer: A transfer buffer containing **Capso** at pH 9.5-10.0 can significantly improve the transfer of strongly basic proteins.
 - Optimize Methanol Concentration: For larger proteins, reducing the methanol concentration in the transfer buffer (e.g., to 10%) or removing it altogether may improve transfer efficiency, as methanol can cause protein precipitation.
 - Add SDS: Including a low concentration of SDS (e.g., 0.05%) in the transfer buffer can help to maintain the negative charge of the protein and facilitate its transfer.

Problem 3: Loss of protein activity after purification with **Capso** buffer.

- Possible Cause: The high pH of the **Capso** buffer may be denaturing your protein or altering its native conformation, leading to a loss of function.
- Solution:

- pH Stability Screen: If your protein is not stable at high pH, **Capso** may not be the appropriate buffer. You may need to screen a range of buffers with different pH values to find one that maintains your protein's activity.
- Include Stabilizing Additives: As mentioned previously, additives like glycerol, sugars, or low concentrations of detergents can sometimes help to stabilize proteins and maintain their activity.
- Minimize Exposure Time: If the high pH is necessary for a specific purification step (e.g., elution from a column), minimize the time your protein is exposed to these conditions and immediately exchange it into a more favorable buffer for storage.

Experimental Protocols

Protocol: Preparation of 10X **Capso** Transfer Buffer (pH 9.5) for Western Blotting

This protocol provides a method for preparing a stock solution of **Capso** transfer buffer optimized for basic proteins.

Materials:

- **Capso** (3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid)
- Glycine
- Methanol
- Deionized water
- pH meter
- Stir plate and stir bar
- Graduated cylinders and beakers

Procedure:

- To prepare 1 L of 10X **Capso** transfer buffer, add the following to 800 mL of deionized water:

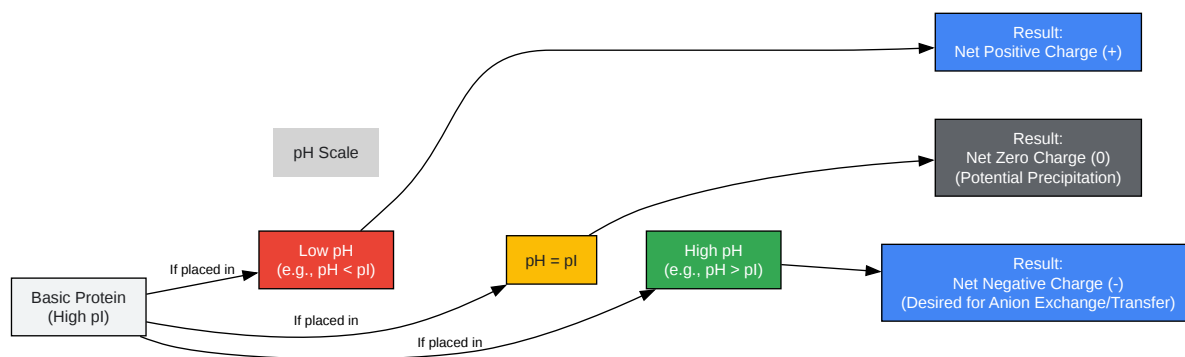
- **Capso**: 53.4 g (Final concentration: 220 mM)
- Glycine: 29.3 g (Final concentration: 390 mM)
- Stir the solution until all components are completely dissolved.
- Adjust the pH of the solution to 9.5 using a concentrated solution of NaOH. Be sure to calibrate your pH meter before use.
- Bring the final volume to 1 L with deionized water.
- Store the 10X stock solution at 4°C.

To prepare 1 L of 1X working transfer buffer:

- Combine:
 - 100 mL of 10X **Capso** Transfer Buffer
 - 200 mL of Methanol (Final concentration: 20%)
 - 700 mL of Deionized water
- Mix well. This buffer is now ready to use for the electrotransfer of proteins.

Visualizations

Caption: Troubleshooting workflow for common issues with basic proteins in **Capso** buffer.



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Caption: Relationship between buffer pH, protein pI, and net charge.

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- To cite this document: BenchChem. [Technical Support Center: Optimizing Capso Buffer for Basic Proteins]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1225162#optimizing-capso-buffer-for-basic-proteins>]

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